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Welcome to the Technical Support Center for researchers, scientists, and drug development

professionals. This guide is designed to provide expert advice and practical troubleshooting

strategies for preventing racemization during the chemical functionalization of chiral

pyrrolidines. The unique structural rigidity of the pyrrolidine ring, a privileged scaffold in

medicinal chemistry, makes it susceptible to subtle stereochemical perturbations.[1]

Understanding and controlling these processes is paramount for the synthesis of

enantiomerically pure molecules with predictable biological activity.

This resource is structured as a series of frequently asked questions (FAQs) and

troubleshooting scenarios that directly address common challenges encountered in the

laboratory.

Core Concepts: Understanding the Enemy
Before diving into specific troubleshooting, it's crucial to understand the fundamental

mechanism of racemization in pyrrolidine derivatives, which are often analogs of the amino acid

proline.

Q1: What is the primary mechanism of racemization for
chiral pyrrolidines?
A1: The primary pathway to racemization for chiral pyrrolidines, particularly at the C2 position

(the α-carbon), is through the formation of a planar, achiral enolate intermediate. This occurs
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via the abstraction of the α-proton by a base. Once the planar enolate is formed, reprotonation

can occur from either face of the molecule with roughly equal probability, leading to a mixture of

enantiomers (a racemate). The acidity of this α-proton is significantly increased when an

electron-withdrawing group is attached to the C2 carboxylate or when the nitrogen atom is part

of a system that can stabilize a negative charge, such as in peptide synthesis activation.[2]

Diagram: The Racemization Pathway at the α-Carbon
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Caption: Mechanism of racemization via a planar enolate intermediate.

Troubleshooting Guide: Functionalization-Specific
Issues
This section addresses common problems encountered during specific chemical

transformations of chiral pyrrolidines.

Issue 1: Racemization During α-Alkylation of N-
Protected Pyrrolidine Esters
Symptom: You are performing an α-alkylation on an N-Boc or N-Cbz protected pyrrolidine-2-

carboxylate. After workup and analysis by chiral HPLC, you observe a significant amount of the

undesired enantiomer.

Q2: I'm trying to alkylate my N-Boc-proline methyl ester using LDA,
but I'm getting almost a 1:1 mixture of diastereomers. What's going
wrong?
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A2: This is a classic problem. The use of strong, non-bulky bases like Lithium Diisopropylamide

(LDA) at elevated temperatures can rapidly deprotonate the α-carbon, but the resulting lithium

enolate may not be stable enough or may exist in equilibrium, leading to racemization before

the electrophile is added.

Possible Causes & Recommended Solutions:

Cause Recommended Solution Rationale

Base Choice

Switch to a bulkier lithium

amide base like Lithium

Hexamethyldisilazide

(LiHMDS) or Potassium

Hexamethyldisilazide

(KHMDS).[3]

Bulkier bases can lead to a

more defined enolate

geometry and may reduce the

rate of proton exchange that

leads to racemization.

Temperature Control

Maintain a very low

temperature (e.g., -78 °C)

throughout the deprotonation

and alkylation steps. Do not

allow the reaction to warm up

prematurely.

Lower temperatures decrease

the rate of racemization of the

enolate intermediate. The

kinetic product is favored over

the thermodynamic product.

Solvent Effects

Use a non-polar, aprotic

solvent like THF. Avoid polar

aprotic solvents like DMF for

this step, as they can facilitate

racemization.[4]

Solvents like THF are better at

coordinating the lithium cation,

which can help maintain the

enolate's stereochemical

integrity.

N-Protecting Group

The N-Boc group is generally

good, but in some cases, the

choice of protecting group can

influence the stereochemical

outcome of the alkylation.[3]

Consider using a chiral

auxiliary approach if simple

protection fails.[5][6]

The protecting group

influences the conformation of

the pyrrolidine ring and the

enolate, thereby directing the

approach of the electrophile.

Chiral auxiliaries provide a

strong steric bias.
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Experimental Protocol: Stereoretentive α-Alkylation
This protocol is adapted from methodologies that emphasize stereochemical control.[3][5]

Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-pyrrolidine-2-

carboxylate (1.0 eq) in anhydrous THF (0.1 M).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Deprotonation: Slowly add a solution of KHMDS (1.1 eq) in THF dropwise over 15 minutes.

Stir the resulting enolate solution at -78 °C for 1 hour.

Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

Workup: Allow the mixture to warm to room temperature, then extract with ethyl acetate.

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced

pressure.

Analysis: Purify by column chromatography and determine the enantiomeric or

diastereomeric excess by chiral HPLC or NMR analysis of a Mosher's ester derivative.

Issue 2: Epimerization During N-Alkylation or N-
Acylation
Symptom: You are performing a reaction on the nitrogen atom of a chiral pyrrolidine derivative

(e.g., reductive amination, acylation), and you observe epimerization at a stereocenter on the

ring, typically C2 or C5.

Q3: I performed a reductive amination on (S)-prolinol with a ketone
and NaBH(OAc)₃ and noticed some epimerization. I thought the
stereocenter wasn't involved in the reaction. What happened?
A3: While the reaction occurs at the nitrogen, the conditions can sometimes facilitate a

transient racemization pathway. This is especially true if there's an equilibrium between the

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2719988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6241292/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pyrrolidine and an open-chain iminium ion or if basic or acidic conditions are harsh enough to

abstract a proton from a susceptible stereocenter.

Possible Causes & Recommended Solutions:

Cause Recommended Solution Rationale

Harsh pH

Maintain a neutral or mildly

acidic pH. If using a strong

acid catalyst, use a minimal

catalytic amount. For base-

mediated acylations, use a

non-nucleophilic, sterically

hindered base like

diisopropylethylamine (DIEA).

Extreme pH can promote

enolization or other

isomerization pathways.[7]

Elevated Temperature

Perform the reaction at the

lowest temperature that allows

for a reasonable reaction rate.

Consider room temperature or

0 °C before resorting to

heating.

Higher temperatures provide

the activation energy needed

to overcome the barrier to

racemization.

Protecting Group Strategy

Ensure that other functional

groups on the pyrrolidine ring

are appropriately protected.

For example, a free carboxylic

acid can complicate the

reaction and may require

protection.

Unprotected functional groups

can lead to side reactions or

create intramolecular pathways

for epimerization.

Choice of Reagents

For N-alkylation, consider

using milder alkylating agents.

For acylations, use coupling

reagents known for low

racemization potential, such as

those based on OxymaPure

(e.g., COMU, HCTU).

Some reagents can induce

side reactions that lead to loss

of stereochemical integrity.
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Issue 3: Unexpected Racemization During Deprotection
Symptom: Your functionalized pyrrolidine is enantiomerically pure, but after removing the N-

protecting group (e.g., Boc or Cbz), you detect the other enantiomer.

Q4: I removed an N-Boc group from my 2-substituted pyrrolidine with
TFA in DCM and saw about 10% racemization. How can I prevent
this?
A4: While N-Boc deprotection is generally clean, prolonged exposure to strong acid or elevated

temperatures during the deprotection or workup can cause racemization, especially if the C2

substituent can stabilize a carbocation or if an enolizable group is present.

Possible Causes & Recommended Solutions:
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Cause Recommended Solution Rationale

Strong Acid/High Temp

Use milder acidic conditions,

such as 4M HCl in dioxane at 0

°C to room temperature.

Monitor the reaction closely

and quench it as soon as it's

complete.

Minimizes the risk of acid-

catalyzed enolization or other

isomerization pathways.

Prolonged Reaction Time

Do not let the deprotection

reaction run overnight if it is

complete in a few hours.

Monitor by TLC or LC-MS.

The longer the exposure to

harsh conditions, the greater

the opportunity for side

reactions like racemization.

Workup Conditions

After deprotection, immediately

neutralize the resulting amine

salt with a mild base (e.g.,

NaHCO₃ solution) during the

aqueous workup. Avoid

heating during solvent

evaporation.

Lingering acidic conditions,

even during concentration, can

continue to promote

racemization.

Cbz Deprotection Issues

For Cbz removal via

hydrogenolysis, ensure the

catalyst is not contaminated

with acidic or basic residues.

Use a neutral solvent.

Acidic or basic impurities on

the catalyst can lead to

epimerization.

Diagram: Troubleshooting Workflow for Racemization
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Caption: A decision tree for troubleshooting unexpected racemization.

Analytical Confirmation
Q5: How can I accurately measure the extent of
racemization in my sample?
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A5: The gold standard for determining the enantiomeric purity (and thus the extent of

racemization) of your functionalized pyrrolidine is Chiral High-Performance Liquid

Chromatography (HPLC).[8]

Direct Methods: These use a Chiral Stationary Phase (CSP) that interacts differently with

each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g.,

derivatives of cellulose or amylose) are highly effective for a wide range of pyrrolidine

derivatives.

Indirect Methods: If a suitable direct method is not available, you can derivatize your racemic

mixture with a pure chiral derivatizing agent (e.g., Mosher's acid chloride) to create a mixture

of diastereomers. These diastereomers have different physical properties and can be

separated on a standard, achiral HPLC column.

For compounds amenable to gas chromatography, Chiral GC is also a powerful alternative.

Finally, for certain substrates, NMR spectroscopy using chiral shift reagents can be used to

resolve the signals of the two enantiomers.

References
Knight, B. J., Stache, E. E., & Ferreira, E. M. (2015). An analysis of the complementary

stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based

amino amides. Tetrahedron, 71(35), 5814-5823. Available at: [Link]

Knight, B. J., Stache, E. E., & Ferreira, E. M. (2015). An analysis of the complementary

stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based

amino amides. PubMed, DOI: 10.1016/j.tet.2015.05.010. Available at: [Link]

Kainz, Q. M., et al. (2016). Stereoretentive Deuteration of α-Chiral Amines with D2O.

Angewandte Chemie International Edition, 55(45), 14121-14125. Available at: [Link]

ResearchGate. (2025). Studies on racemization kinetics of L-proline and L-histidine.

Available at: [Link]

Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl

ester during coupling reactions with Boc-amino acids. International Journal of Peptide and

Protein Research, 40(2), 114-8. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubs.acs.org/doi/10.1021/acscentsci.3c00516
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6241292/
https://pubmed.ncbi.nlm.nih.gov/30464358/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555430/
https://www.researchgate.net/publication/236968940_Studies_on_racemization_kinetics_of_L-proline_and_L-histidine
https://pubmed.ncbi.nlm.nih.gov/1446968/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nature Communications. (2022). Stereoretentive cross-coupling of chiral amino acid

chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis.

Available at: [Link]

Ragan, J. A., & Claffey, M. C. (1995). Studies on the alkylation of chiral, non-racemic,

tricyclic pyrrolidinones. Heterocycles, 41(1), 57. Available at: [Link]

Belda, O., & Moberg, C. (2005). Stereoselective Synthesis of Quaternary Proline Analogues.

European Journal of Organic Chemistry, 2005(16), 3433-3444. Available at: [Link]

Semenov, D., et al. (2021). Diastereoselective Double C−H Functionalization of Chiral

Ferrocenes with Heteroaromatics. Chemistry – A European Journal, 27(68), 17134-17142.

Available at: [Link]

Zhang, R. K., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via

Intramolecular C(sp3)–H Amination. ACS Central Science, 9(7), 1316-1322. Available at:

[Link]

ChemRxiv. (2022). Stereoretentive enantioconvergent reactions. Available at: [Link]

Semantic Scholar. (2016). Stereoretentive Deuteration of α-Chiral Amines with D2O.

Available at: [Link]

Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid

Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem,

14(11), 2435-2440. Available at: [Link]

Seebach, D., et al. (1983). Alkylation of amino acids without loss of the optical activity:

preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality.

Journal of the American Chemical Society, 105(16), 5390-5398. Available at: [Link]

Kim, H., & Movassaghi, M. (2022). Synthesis of enantioenriched 2,2-disubstituted

pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron,

131, 132646. Available at: [Link]

Keio University. (2003). Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the

key-step in an expeditious route towards RAMP. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.researchgate.net/publication/363363301_Stereoretentive_cross-coupling_of_chiral_amino_acid_chlorides_and_hydrocarbons_through_mechanistically_controlled_NiIr_photoredox_catalysis
https://www.heterocycles.jp/newlibrary/downloads/PDF/23868/41/1/57
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5045731/
https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202102919
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10388147/
https://chemrxiv.org/engage/chemrxiv/article-details/62e7a080d46ea13745228801
https://www.semanticscholar.org/paper/Stereoretentive-Deuteration-of-%CE%B1-Chiral-Amines-with-Kainz-Bolliger/7249a5b3f88f8d67a14e1a0d3ac2687c4a0653d9
https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cssc.202100373
https://pubs.acs.org/doi/10.1021/ja00354a032
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9832729/
https://www.chem.keio.ac.jp/academic/org_chem/sakai/pdf/132.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gacs, J., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic

Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic

Chemistry, 87(17), 11525-11532. Available at: [Link]

Zhang, R. K., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via

Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

Gould, C. M., & Miller, S. J. (2012). Proline Editing: A General and Practical Approach to the

Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus

Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal

of the American Chemical Society, 134(31), 12972-12982. Available at: [Link]

Norris, J. L., & Raines, R. T. (1995). Solvent Effects on the Energetics of Prolyl Peptide Bond

Isomerization. The Journal of Organic Chemistry, 60(16), 5224-5225. Available at: [Link]

Houben-Weyl. (2003). 7.4 Racemization Assays. In Methods of Organic Chemistry, Vol. E

22a. Available at: [Link]

Fu, G. C., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal

Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-

Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(38), 14066-

14069. Available at: [Link]

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

Available at: [Link]

ResearchGate. (2026). Racemization-free and scalable amidation of l-proline in organic

media using ammonia and a biocatalyst only. Available at: [Link]

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at:

[Link]

Yoshida, T., et al. (2015). Identification and Characterization of Bifunctional Proline

Racemase/Hydroxyproline Epimerase from Archaea: Discrimination of Substrates and

Molecular Evolution. PLoS ONE, 10(3), e0120349. Available at: [Link]

StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9465715/
https://pubs.acs.org/doi/10.1021/acscentsci.3c00516
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3419280/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4543419/
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121528
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3822851/
https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-s/1825.htm
https://www.researchgate.net/publication/348425261_Racemization-free_and_scalable_amidation_of_l-proline_in_organic_media_using_ammonia_and_a_biocatalyst_only
https://www.masterorganicchemistry.com/2018/06/07/protecting-groups-for-amines-carbamates/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4364440/
https://www.studysmarter.co.uk/explanations/chemistry/organic-chemistry/protecting-groups/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Royal Society of Chemistry. (2021). Racemization-free and scalable amidation of l-proline in

organic media using ammonia and a biocatalyst only. Available at: [Link]

MDPI. (2022). Epimerisation in Peptide Synthesis. Available at: [Link]

iris univpm. (2024). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular

Haloamination and Haloamidation. Available at: [Link]

Heyden, Y. V., et al. (2018). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-

2-morpholinoanilide enantiomers and their antimycobacterial activity. Beilstein Journal of

Organic Chemistry, 14, 219-228. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

2. peptide.com [peptide.com]

3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling
reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

5. An analysis of the complementary stereoselective alkylations of imidazolidinone
derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]

6. An analysis of the complementary stereoselective alkylations of imidazolidinone
derivatives toward α-quaternary proline-based amino amides - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Technical Support Center: Stereochemical Integrity in
Chiral Pyrrolidine Functionalization]. BenchChem, [2026]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2021/gc/d0gc04017a
https://www.mdpi.com/1420-3049/27/1/183
https://iris.univpm.it/retrieve/e798797f-8272-4d15-8409-5c4d57c2a7e7/Organics-05-00012-v2.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5802492/
https://www.benchchem.com/product/b1453467?utm_src=pdf-custom-synthesis
https://en.highfine.com/news/amino-protecting-group-benzyloxycarbonyl-cbz-.html
https://www.peptide.com/resources/solid-phase-peptide-synthesis/aggregation-racemization-and-side-reactions/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2719988/
https://pubmed.ncbi.nlm.nih.gov/1446968/
https://pubmed.ncbi.nlm.nih.gov/1446968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6241292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6241292/
https://pubmed.ncbi.nlm.nih.gov/30464358/
https://pubmed.ncbi.nlm.nih.gov/30464358/
https://pubmed.ncbi.nlm.nih.gov/30464358/
https://www.researchgate.net/publication/288428980_Studies_on_racemization_kinetics_of_L-proline_and_L-histidine
https://pubs.acs.org/doi/10.1021/acscentsci.3c00516
https://www.benchchem.com/product/b1453467#preventing-racemization-during-functionalization-of-chiral-pyrrolidines
https://www.benchchem.com/product/b1453467#preventing-racemization-during-functionalization-of-chiral-pyrrolidines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1453467#preventing-racemization-during-
functionalization-of-chiral-pyrrolidines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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